Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride , a highly functionalized organosulfur intermediate critical in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its unique "Reactivity Triad"—a sulfonyl chloride electrophile, an activated para-fluorine for SNAr, and an ortho-bromine for metal-catalyzed cross-coupling—this scaffold offers versatile entry points for diversifying core structures.[1] This document details its physicochemical properties, validated synthesis pathways, handling protocols, and strategic application in drug discovery workflows.[1]
Chemical Profile & Structural Analysis[1]
The utility of CAS 1019018-84-8 lies in its dense functionalization.[1] Unlike simple benzenesulfonyl chlorides, this molecule possesses three distinct reactive handles, each orthogonal to the others under controlled conditions.[1]
Physicochemical Data
Note: Experimental values should be validated per batch. Data below represents calculated consensus and analog-based expectations.
Property
Value / Description
Notes
CAS Number
1019018-84-8
IUPAC Name
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride
Molecular Formula
C₆H₂BrCl₂FO₂S
Contains 2x Cl (1 aryl, 1 sulfonyl)
Molecular Weight
307.95 g/mol
Appearance
Off-white to pale yellow solid
Low-melting solid (approx. 40–60 °C expected)
Solubility
DCM, THF, EtOAc, Toluene
Hydrolyzes in water/alcohols
LogP (Calc)
~3.2
Lipophilic scaffold
Storage
2–8 °C, Inert Atmosphere (Ar/N₂)
Moisture sensitive; store in desiccator
Structural Reactivity Analysis
The molecule is defined by the electronic interplay between its substituents:
Sulfonyl Chloride (C1): The primary electrophile.[1] Reacts with amines/alcohols.[1][2]
Fluorine (C4): Located para to the strongly electron-withdrawing sulfonyl group (
).[1] This positioning significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr), allowing displacement by amines or alkoxides under mild conditions.[1]
Bromine (C2): Located ortho to the sulfonyl group.[1] While sterically hindered, it remains a viable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, typically executed after sulfonamide formation to prevent catalyst poisoning by the sulfonyl chloride.[1]
Chlorine (C5): The least reactive halogen, serving generally as a lipophilic spacer or blocking group to prevent metabolic oxidation at the meta position.[1]
Synthesis & Manufacturing Logic
While specific industrial "recipes" are proprietary, the synthesis of CAS 1019018-84-8 follows a predictable electrophilic aromatic substitution logic, ensuring high regioselectivity.[1]
Primary Route: Chlorosulfonation
The most efficient synthesis involves the direct chlorosulfonation of 1-bromo-4-chloro-3-fluorobenzene .[1]
) in excess, often with thionyl chloride () to drive conversion.[1]
Regiochemistry:
The Fluorine atom is a strong ortho/para director (resonance donor).[1]
The Bromine and Chlorine atoms are ortho/para deactivators.[1]
Result: Substitution occurs para to the Fluorine atom (Position 6 relative to original numbering, becoming Position 1 in the product), which is the most electronically activated and sterically accessible site.[1]
Application Workflows & Reactivity Map
The following diagram illustrates the orthogonal reactivity of the scaffold. Researchers can sequence these reactions to build complex libraries.[1]
Figure 1: Orthogonal reaction pathways. The sulfonyl chloride is typically derivatized first, followed by SNAr (leveraging the activating effect of the sulfonamide) or Cross-Coupling.[1]
Experimental Protocols
General Procedure: Sulfonamide Coupling
Standard protocol for derivatizing the sulfonyl chloride with a primary amine.[1]
Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (
). Cool to 0 °C.
Addition: Dissolve CAS 1019018-84-8 in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes. Note: The reaction is exothermic.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of starting material; sulfonyl chlorides hydrolyze on LC-MS to sulfonic acids, so look for the sulfonamide mass).[1]
Workup: Quench with water. Extract with DCM (3x).[1] Wash combined organics with 1N HCl (to remove unreacted amine), saturated
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Application Insight: SNAr Displacement
Why it works: The sulfonamide group formed in Step 4.1 is a strong electron-withdrawing group (EWG).[1] Because the Fluorine is para to this group, it is highly susceptible to nucleophilic attack.[1]
Condition: Heating the sulfonamide product with a secondary amine (e.g., morpholine) and
in DMF/DMSO at 60–80 °C will displace the Fluorine selectively over the Chlorine or Bromine.[1]
Handling & Safety (E-E-A-T)
Hazard Classification:
Corrosive (Skin/Eye): Category 1B.[1][3] Causes severe skin burns and eye damage.[1][3]
Reactive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.[1]
Storage & Stability:
Hydrolysis Risk: Sulfonyl chlorides degrade to sulfonic acids upon exposure to atmospheric moisture.[1]
Quality Check: Before use, check the physical state. If the solid has turned into a viscous gum or smells strongly of acidic fumes (HCl), it has likely hydrolyzed.[1] A simple proton NMR in
can verify purity (look for broad acidic protons vs discrete aromatic signals).[1]
Disposal:
Quench excess sulfonyl chloride by slowly adding to a stirred solution of dilute ammonium hydroxide or sodium hydroxide/ice mixture before disposal into hazardous organic waste.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998641, 2-Bromo-5-fluorobenzenesulfonyl chloride (Analogous Reactivity).[1] Retrieved from [Link][1]
Organic Syntheses (Coll.[1] Vol. 1). General Procedures for Chlorosulfonation of Halogenated Benzenes. Retrieved from [Link][1]
Technical Guide: Chemical Structure & Utility of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl Chloride
[1] Executive Summary 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: 1019018-84-8) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies not merely in its constituent atoms, but in the ort...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: 1019018-84-8) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies not merely in its constituent atoms, but in the orthogonal reactivity of its four functional handles.
For a drug discovery researcher, this molecule offers a programmable hierarchy of reactivity. It allows for the sequential construction of complex pharmacophores—typically sulfonamides, biaryls, and heterocycles—without the need for extensive protecting group strategies. This guide analyzes the electronic underpinning of this chemoselectivity and provides validated protocols for its manipulation.
Part 1: Structural Anatomy & Electronic Characterization[1]
To utilize this building block effectively, one must understand the electronic "push-pull" dynamics established by its substitution pattern.
The Substituent Matrix
The benzene ring is decorated with four distinct groups, each conferring specific electronic properties that dictate the order of operations in synthesis.
Position
Substituent
Electronic Effect (Hammett)
Reactivity Role
C1
-SO₂Cl (Sulfonyl Chloride)
Strong EWG ()
Primary Electrophile. Reacts with nucleophiles (amines/alcohols) under mild conditions.[1]
C2
-Br (Bromine)
Weak EWG / Steric Bulk
Secondary Handle. Ortho to SO₂Cl.[1] Ideal for Pd-catalyzed cross-coupling (Suzuki/Buchwald) after sulfonylation.[1]
C4
-F (Fluorine)
High Electronegativity
Activated Leaving Group. Para to the strong SO₂Cl electron sink. Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).
C5
-Cl (Chlorine)
Moderate EWG
Tertiary Handle. Meta to SO₂Cl.[1] Less reactive than Br/F; typically serves as a stable lipophilic spacer or a late-stage coupling partner.[1]
The Reactivity Hierarchy (Chemoselectivity)
The core logic of using this molecule is defined by the following reactivity sequence:
Sulfonylation (Fastest): The sulfur center is the hardest electrophile. Reaction occurs at
SₙAr (Intermediate): Once the sulfonamide is formed (which is still an EWG), the C4-Fluorine is activated for displacement by amines or thiols.
Pd-Catalysis (Slowest/Specific): The C2-Bromine bond is weaker than the C5-Chlorine bond, allowing selective oxidative addition.
Part 2: Synthetic Pathways (Upstream)[1]
While commercially available, understanding the synthesis ensures quality control and impurity profiling. The most regioselective route avoids direct chlorosulfonation (which can yield isomer mixtures) and instead utilizes the Meerwein Sulfonyl Chloride Synthesis via an aniline precursor.
Chlorosulfonylation: The diazonium species reacts with sulfur dioxide (
) in the presence of a copper(II) catalyst () and acetic acid.
Reaction Scheme (DOT Visualization):
Figure 1: Regioselective synthesis via the Meerwein pathway, ensuring the sulfonyl group is installed exactly at the C1 position relative to the halogen pattern.
Part 3: Downstream Reactivity & Protocols[1]
This section details the two primary transformations: Sulfonamide Formation and Nucleophilic Aromatic Substitution (SₙAr) .[3]
Protocol A: Chemoselective Sulfonylation
Objective: Functionalize the sulfonyl group without disturbing the halogens.
Reagents: Primary/Secondary Amine (1.0 eq), Base (TEA or DIPEA, 1.2 eq), DCM (Anhydrous).
Temperature:
.
Step-by-Step Methodology:
Preparation: Dissolve 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (
) under nitrogen atmosphere. Cool to .
Addition: Add Triethylamine (
) followed by the dropwise addition of the amine ().
Note: Adding the amine slowly prevents exotherms that could trigger side reactions at the fluorine position.
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC or LCMS. The reaction is typically complete within 1-2 hours.[1]
Workup: Quench with water. Extract with DCM.[2][4] Wash organic layer with
(to remove excess amine/base) and Brine. Dry over .
Protocol B: Regioselective SₙAr at C4-Fluorine
Objective: Displace the fluorine atom with a nucleophile.[1][5]
Prerequisite: This step is usually performed after Protocol A. The resulting sulfonamide group (
) remains a strong electron-withdrawing group, keeping the para-fluorine activated.
Reagents: Nucleophile (e.g., Morpholine, 1.2 eq), Base (
or , 2.0 eq), Solvent (DMF or DMSO).
Temperature:
.
Mechanism:
The reaction proceeds via a Meisenheimer Complex .[5][6][7] The C1-Sulfonyl and C5-Chloro groups stabilize the negative charge in the transition state, but the C1-Sulfonyl effect (para) is dominant.
Step-by-Step Methodology:
Setup: In a reaction vial, dissolve the sulfonamide intermediate (from Protocol A) in DMF (
concentration).
Activation: Add
(). Stir for 5 minutes.
Displacement: Add the nucleophile (amine/thiol,
).
Heating: Heat to
.
Critical Checkpoint: Do not overheat (
) initially, or you risk displacing the C5-Chlorine or C2-Bromine, though they are significantly less reactive.
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[8]
Part 4: Visualization of Reaction Logic
The following diagram illustrates the divergent pathways available to this scaffold.
Figure 2: The logical workflow for sequential functionalization. Note that Path A must precede Path B to avoid side reactions.
Part 5: Safety & Stability Data
Handling Precautions
Hydrolysis Sensitivity: Like all sulfonyl chlorides, this compound reacts violently with water to form the corresponding sulfonic acid and HCl gas. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
Corrosivity: Causes severe skin burns and eye damage. Double-gloving (Nitrile) and a fume hood are mandatory.[1]
Physical Properties (Reference)
Property
Value
Molecular Formula
Molecular Weight
Physical State
Off-white to pale yellow solid
Melting Point
(Typical for class)
Solubility
Soluble in DCM, THF, EtOAc; Decomposes in Water/Alcohols
References
Synthesis of Sulfonamides (General Protocol)
Title: Preparation of sulfonamides from N-silylamines.[1][8]
Precision Halogenation: Navigating the Structural and Reactive Divergence of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl Chloride
This guide dissects the structural and reactive distinctiveness of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: 1019018-84-8). It moves beyond basic characterization to explore how the specific arrangement of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide dissects the structural and reactive distinctiveness of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: 1019018-84-8). It moves beyond basic characterization to explore how the specific arrangement of halogens drives orthogonal reactivity, separating this scaffold from its isomers in high-value medicinal chemistry campaigns.
Executive Summary: The "Swiss Army Knife" Scaffold
In fragment-based drug discovery (FBDD), the utility of a building block is defined by its orthogonality —the ability to functionalize specific sites independently without protecting groups.
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride represents a pinnacle of this design. Unlike its isomers, this specific substitution pattern creates a "Reactivity Cascade" where four distinct functional groups can be engaged sequentially:
Steric Gatekeeper: Slows hydrolysis of compared to non-ortho isomers. Primary site for Pd-catalysis.
C4 (Para)
Resonance Donor / Inductive Withdrawal
Hotspot: The para relationship to makes this C-F bond extremely labile to nucleophiles.
C5 (Meta)
Inductive Withdrawal
Silent Partner: Electronically deactivated. Requires high-energy conditions or specialized ligands (e.g., XPhos) to react.
The Isomer Divergence
The critical difference between the target and its isomers lies in the C4-Fluorine activation .
Target (2-Br, 5-Cl, 4-F): Fluorine is para to the Sulfonyl group.
Result: Rapid
reaction with amines/thiols.
Isomer Example (2-Br, 4-Cl, 5-F): Fluorine is meta to the Sulfonyl group.
Result: The C-F bond is electronically neutral.
is difficult or impossible under mild conditions.
Key Insight: If your synthetic route requires introducing a nucleophile (e.g., a morpholine ring) directly onto the benzene core without using palladium, you must use the 4-Fluoro isomer. The 5-Fluoro isomer will not react.
Chemoselectivity & Reactivity Pathways
The following diagram illustrates the "Reactivity Cascade." This logic is essential for planning multi-step synthesis without side reactions.
Figure 1: The Chemoselectivity Hierarchy. Note that the Sulfonyl chloride must be reacted first to avoid polymerizations, but the C4-F is sufficiently reactive to compete if strong nucleophiles are used.
Synthesis Protocol: The Meerwein Strategy
While chlorosulfonation of 1-bromo-4-chloro-2-fluorobenzene is theoretically possible, it often yields inseparable isomer mixtures. The Sandmeyer-Meerwein reaction from the corresponding aniline ensures regiochemical purity.
SNAr displacement of fluorine in 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride derivatives
An In-Depth Technical Guide to the Sequential Functionalization of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl Chloride via SNAr Displacement of Fluorine Abstract This comprehensive application note provides a detailed guid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Sequential Functionalization of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl Chloride via SNAr Displacement of Fluorine
Abstract
This comprehensive application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride as a versatile building block. We delve into the hierarchical reactivity of this compound, outlining a robust two-stage synthetic approach: initial sulfonamide formation followed by a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction to displace the activated fluorine atom. This guide explains the underlying chemical principles, provides detailed, self-validating experimental protocols, and offers expert insights into process optimization and troubleshooting. The methodologies described herein are designed to empower scientists to efficiently generate libraries of complex, polysubstituted benzenesulfonamide derivatives for applications in drug discovery and materials science.
Introduction: A Building Block for Complex Scaffolds
Substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] Their prevalence stems from the sulfonamide moiety's ability to act as a stable, hydrogen-bonding pharmacophore and a mimic of other functional groups.[4] The synthesis of diverse sulfonamide libraries, therefore, remains a critical task in drug discovery.
The compound 2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride is a uniquely valuable starting material for this purpose. It possesses two distinct electrophilic sites: the highly reactive sulfonyl chloride group and an aromatic ring engineered for Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is heavily influenced by the powerful electron-withdrawing sulfonyl group, which strongly activates the para-positioned fluorine atom for displacement.[5][6][7] This inherent hierarchical reactivity allows for a controlled, sequential functionalization strategy, providing a streamlined pathway to complex, multi-functionalized molecules.
This guide will first detail the chemoselective reaction at the sulfonyl chloride center to generate stable sulfonamide intermediates. Subsequently, we will explore the core topic: the SNAr displacement of the fluorine atom on these derivatives, a reaction that proceeds efficiently due to the profound electronic activation of the substrate.
Strategic Overview: A Two-Stage Approach to Molecular Diversity
The synthetic utility of 2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride lies in the predictable and separable reactivity of its two functional handles. The reaction of a nucleophile, such as a primary or secondary amine, with the sulfonyl chloride group is exceptionally rapid and typically proceeds under mild conditions to form a stable sulfonamide.[8][9] In contrast, the SNAr reaction at the C-F bond, while highly favored electronically, generally requires more forcing conditions, such as elevated temperatures and the use of a polar aprotic solvent.[10][11] This difference in reactivity enables a clean, stepwise approach to synthesis.
The overall synthetic workflow is visualized below:
Caption: Sequential functionalization workflow.
Part A: Synthesis of Sulfonamide Intermediates
The first stage involves the conversion of the sulfonyl chloride into a desired sulfonamide. This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the elimination of the chloride leaving group.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the synthesis of N-(2-bromo-5-chloro-4-fluorophenylsulfonyl)morpholine as a representative example.
Pyridine (as solvent and base) or Dichloromethane (DCM) with Triethylamine (1.2 eq)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Nucleophile Addition: Slowly add morpholine (1.1 eq) dropwise to the stirred solution, followed by the dropwise addition of triethylamine (1.2 eq). Note: The reaction is often exothermic.
Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
Work-up - Quenching: Once complete, dilute the reaction mixture with DCM. Carefully quench by adding 1 M HCl and transfer the mixture to a separatory funnel.
Work-up - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification & Validation: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The final product's identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Part B: SNAr Displacement of Fluorine
With the sulfonamide intermediate in hand, the second stage focuses on the displacement of the highly activated fluorine atom.
Mechanistic Deep Dive: The Addition-Elimination Pathway
The SNAr reaction is a two-step process that proceeds through an addition-elimination mechanism.[12][13][14] The key to this reaction's success is the presence of the potent electron-withdrawing sulfonamide group (-SO₂NR₂) positioned para to the fluorine leaving group.
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon), breaking the aromaticity of the ring. This is the rate-determining step.[12][13]
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized across the aromatic ring and, crucially, onto the electronegative oxygen atoms of the sulfonamide group, providing significant stabilization.
Elimination and Aromatization: The complex rapidly rearomatizes by expelling the fluoride ion, which is an excellent leaving group in SNAr reactions due to its high electronegativity that enhances the electrophilicity of the attack site.[6][15][16]
Caption: The SNAr Addition-Elimination Mechanism.
Protocol 2: General Procedure for SNAr Displacement
This protocol details the displacement of fluorine from N-(2-bromo-5-chloro-4-fluorophenylsulfonyl)morpholine with sodium methoxide.
Sodium methoxide (1.2 - 1.5 eq, as a solid or solution in methanol)
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Water, Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard glassware for heated reactions (e.g., reflux condenser)
Step-by-Step Methodology:
Reaction Setup: In a flask equipped with a stir bar and reflux condenser, dissolve the sulfonamide intermediate (1.0 eq) in anhydrous DMSO under a nitrogen atmosphere.
Reagent Addition: Add sodium methoxide (1.2 eq) to the solution. If using a solution of NaOMe in methanol, the methanol will be driven off during heating.
Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary and should be determined empirically.
Monitoring: Monitor the reaction by TLC or LC-MS. A key diagnostic is ¹⁹F NMR of an aliquot, which will show the disappearance of the starting material's fluorine signal.
Work-up - Quenching: After completion (typically 4-12 hours), cool the reaction to room temperature and pour it carefully into a beaker of cold water.
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash them thoroughly with water and brine to remove the high-boiling point solvent (DMSO). Dry the organic layer over anhydrous Na₂SO₄.
Purification & Validation: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography. Confirm the structure of the final product, N-(2-bromo-5-chloro-4-methoxyphenylsulfonyl)morpholine, using NMR (¹H, ¹³C) and MS analysis.
Data Summary and Scope
The sequential nature of this synthesis allows for the generation of a wide variety of structures by simply changing the nucleophiles in Stage 1 and Stage 2. The table below illustrates the potential scope of this methodology.
- Hydrolysis of sulfonyl chloride by moisture. - Incomplete reaction.
- Ensure all glassware is oven-dried and use anhydrous solvents. - Increase reaction time or slightly warm the reaction mixture.
Stage 2: No SNAr Reaction
- Nucleophile is not strong enough. - Insufficient temperature. - Solvent not polar aprotic.
- Use a stronger nucleophile or pre-form the anion with a strong base (e.g., NaH). - Incrementally increase the reaction temperature. - Ensure use of high-quality, anhydrous DMSO, DMF, or NMP.[10]
Competing Reactions
- Displacement of Cl or Br.
- This is generally not observed as the C-F bond is significantly more activated for SNAr. Maintain the lowest effective temperature to enhance selectivity.
Difficult Purification
- Residual high-boiling solvent (DMSO/DMF).
- During work-up, wash the organic extracts extensively with water and brine (at least 3-5 times) to remove the solvent.
Nucleophilic aromatic substitution. (2024). In Wikipedia. [Link]
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, February 7). ACS Green Chemistry Institute. [Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). The Journal of Physical Chemistry A. [Link]
Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. [Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions. (2018). Scientific Reports. [Link]
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity. [Link]
NUCLEOPHILIC AROMATIC SUBSTITUTION. (2025, November 14). PHARMD GURU. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5). ResearchGate. [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. [Link]
Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. [Link]
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2013). The Journal of Organic Chemistry. [Link]
Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023, May 5). Arabian Journal of Chemistry. [Link]
The reaction of benzenesulfonyl chloride and the primary amine group of... (2018). ResearchGate. [Link]
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025, April 30). Chemical Science. [Link]
SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. (2023). ChemRxiv. [Link]
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023, May 15). Baghdad Science Journal. [Link]
The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle. (2020, June 11). International Journal of Molecular Sciences. [Link]
Addition-Elimination at Aromatics (SNAR). (n.d.). St. Benedict & St. John's University Chemistry. [Link]
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Leeds. [Link]
Application Note: High-Precision Sulfonylation of Anilines with 2-Bromo-5-chloro-4-fluorobenzenesulfonyl Chloride
Executive Summary & Strategic Value This guide details the optimized reaction conditions for coupling 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: 115426-80-7) with various anilines. This specific sulfonyl chl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
This guide details the optimized reaction conditions for coupling 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: 115426-80-7) with various anilines.
This specific sulfonyl chloride is a "privileged scaffold" in medicinal chemistry. It offers four distinct points of reactivity, allowing for the construction of high-complexity libraries:
Sulfonyl Chloride (
): Primary electrophile for amide bond formation.
Fluorine (C4): Activated for
displacement (post-sulfonylation).
Bromine (C2): Highly reactive handle for Suzuki/Buchwald couplings.
Chlorine (C5): Steric modulator and secondary coupling handle.
Critical Challenge: The presence of the para-fluorine atom creates a competing electrophilic site. Improper conditions (high temperature or excess base) will lead to chemoselectivity erosion , where the aniline attacks the ring carbon (C-F) instead of, or in addition to, the sulfur atom.
Mechanistic Insight: The "Electrophilic Race"
To achieve high yields, one must understand the competition between Nucleophilic Acyl Substitution (at Sulfur) and Nucleophilic Aromatic Substitution (
at Carbon) .
Path A (Desired): Attack at the Sulfur atom. This is kinetically favored at low temperatures (
) due to the high polarization of the bonds and the leaving group ability of .
Path B (Undesired): Attack at C4 (displacing Fluorine). The sulfonyl group at C1 is a strong electron-withdrawing group (EWG), activating the para-fluorine. This pathway becomes significant at elevated temperatures (
Caption: Figure 1. Chemoselectivity map. Path A is the target workflow. Path B represents the primary failure mode due to thermal activation of the C-F bond.
Experimental Protocols
Protocol A: Standard Kinetic Control (DCM/Pyridine)
Best for: Research scale (mg to g), valuable anilines, and ensuring maximum chemoselectivity.
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) or Argon, dissolve the Aniline (1.0 equiv) in anhydrous DCM.
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both the HCl scavenger and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
Temperature Control: Cool the mixture to
using an ice bath. This is critical to suppress side reactions.
Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.
Why? Dropwise addition prevents localized "hot spots" (exotherms) that could trigger Fluorine displacement.
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) naturally. Monitor by TLC (typically 2–4 hours total).
Quench & Workup:
Dilute with DCM.
Wash with 1M HCl (to remove excess Pyridine and unreacted aniline). Caution: Ensure product does not precipitate.
Best for: Scale-up (>10g), acidic anilines, or when chromatography-free isolation is desired.
Reagents:
Solvent: THF/Water or EtOAc/Water (1:1 ratio).
Base:
or (2.5 equiv).
Methodology:
Dissolve the Aniline in the organic solvent (THF or EtOAc).
Dissolve the Base in water and add to the organic phase.
Cool to
.
Add the Sulfonyl Chloride (solid or solution) in portions. Vigorous stirring is essential to maximize interfacial surface area.
Self-Validating Step: The pH should remain basic (>8). If pH drops, add more base solution.
Isolation: Upon completion, separate phases. Acidify the organic layer slightly (if necessary) to remove base traces. Often, the product can be crystallized directly from the organic solvent by adding Hexanes/Heptane.
Optimization & Troubleshooting Guide
Use the following decision matrix to solve common reaction failures.
Observation
Probable Cause
Corrective Action
Product contains -NH-Ar at C4 position (Mass = Product - F + Aniline)
Side Reaction. Temperature too high or base too strong.
CRITICAL: Repeat reaction at strictly . Switch from (stronger base) to Pyridine or . Do not heat.
Low Yield / Recovery of Aniline
Hydrolysis. Sulfonyl chloride hydrolyzed to sulfonic acid by wet solvent.
Use anhydrous DCM. Ensure Sulfonyl Chloride quality (it should be a white/yellow solid, not a wet paste). Increase Sulfonyl Chloride to 1.2 equiv.
Sluggish Reaction (Unreacted SM)
Steric/Electronic Deactivation. Aniline is electron-poor (e.g., nitro-aniline) or sterically crowded.
Add DMAP (0.1 equiv) as a hyper-nucleophilic catalyst. Allow reaction to run longer (12-24h) but maintain RT (do not heat to reflux).
Exotherm upon addition
Runaway Reaction.
Slow down addition rate. Dilute the reaction mixture further (0.05 M).
Decision Logic for Base Selection
Caption: Figure 2. Base and catalyst selection logic based on aniline nucleophilicity.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Chemoselectivity (
vs Sulfonylation):
Naumchyk, V., et al. (2024). "
or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides...". The Journal of Organic Chemistry. [Link][2]
Note: This paper explicitly discusses the competition between sulfonylation and fluorine displacement in poly-halo-sulfonyl systems.
General Sulfonylation Protocols
Bahrami, K., et al. (2011). "Direct Sulfonylation of Amines...". Journal of Organic Chemistry. [Link]
Compound Data (2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride)
Application Notes and Protocols for the Functionalization of the 2-Bromo Position in Benzenesulfonyl Chloride Scaffolds
Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the selective functionalization of the 2-b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the selective functionalization of the 2-bromo position on benzenesulfonyl chloride scaffolds. This guide moves beyond generic procedures to offer field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will explore a range of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as principles of nucleophilic aromatic substitution (SNAr). Particular emphasis is placed on achieving chemoselectivity, a critical challenge given the presence of two reactive sites: the C-Br bond and the S-Cl bond.
Introduction: The Strategic Importance of 2-Functionalized Benzenesulfonyl Derivatives
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters.[1][2] The introduction of additional functionality onto the benzene ring opens up a vast chemical space for the development of novel therapeutics, agrochemicals, and materials. The 2-bromobenzenesulfonyl chloride scaffold, in particular, is a versatile building block, offering two distinct and orthogonally reactive handles for molecular elaboration. The ortho-disposed substituents can enforce specific molecular conformations and engage in unique intramolecular interactions, making them highly valuable in rational drug design.
This guide will focus on the synthetic strategies to selectively transform the C-Br bond, a transformation that allows for the introduction of a wide array of carbon and nitrogen-based substituents. Understanding the principles of chemoselective catalysis is paramount to successfully manipulating this scaffold.
The Chemoselectivity Challenge: C-Br vs. S-Cl Reactivity
A primary consideration when working with 2-bromobenzenesulfonyl chloride is the relative reactivity of the aryl bromide and the sulfonyl chloride moieties. In the context of palladium-catalyzed cross-coupling reactions, the established reactivity order for electrophiles is generally Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[3][4][5] Research by Dubinina and colleagues has further elucidated this order to include sulfonyl chlorides, establishing the sequence: ArI > ArSO₂Cl > ArBr » ArCl.[6][7]
This reactivity profile suggests that under carefully controlled conditions, it is possible to selectively activate the C-Br bond over the S-Cl bond. However, it also highlights the potential for competitive reactions at the sulfonyl chloride group, particularly under harsh conditions or with certain catalyst systems. Conversely, the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack, a reactivity mode that can be exploited or must be suppressed depending on the desired transformation.[1]
Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[8] These reactions proceed through a common catalytic cycle, which is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide.[3][4][9]
Expertise & Experience: The key to a successful Suzuki-Miyaura coupling on the 2-bromobenzenesulfonyl chloride scaffold lies in selecting a catalyst system that favors oxidative addition at the C-Br bond over the S-Cl bond. This is generally achievable due to the aforementioned reactivity differences. The choice of base is also critical; it activates the boronic acid for transmetalation.[10] Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) are commonly employed, often in an aqueous-organic solvent mixture.[11]
Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzenesulfonyl Chloride with Phenylboronic Acid
Materials:
2-Bromobenzenesulfonyl chloride (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Triphenylphosphine (PPh₃) (8 mol%)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Toluene (5 mL per mmol of substrate)
Water (1 mL per mmol of substrate)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Brine
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzenesulfonyl chloride, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Evacuate and backfill the flask with argon three times.
Add degassed toluene and water via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1][13]
Expertise & Experience: The Sonogashira reaction is generally tolerant of a wide range of functional groups. The use of a copper co-catalyst (e.g., CuI) is standard, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[14] An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as a solvent.
Protocol: Sonogashira Coupling of 2-Bromobenzenesulfonyl Chloride with Phenylacetylene
Anhydrous tetrahydrofuran (THF) (5 mL per mmol of substrate)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium sulfate (Na₂SO₄)
Diethyl ether
Procedure:
To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzenesulfonyl chloride, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
Add anhydrous THF and triethylamine.
Add phenylacetylene dropwise via syringe.
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
Upon completion, dilute the mixture with diethyl ether.
Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[7][15][16]
Expertise & Experience: This reaction typically requires a palladium catalyst with a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) and a strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[16][17] The choice of ligand is crucial and often substrate-dependent. Microwave irradiation can significantly accelerate these reactions.[4][18]
Protocol: Buchwald-Hartwig Amination of 2-Bromobenzenesulfonyl Chloride with Morpholine
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
Add anhydrous toluene, followed by 2-bromobenzenesulfonyl chloride and morpholine.
Seal the tube and heat the mixture to 100 °C with stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The sulfonyl chloride group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[19] This opens the possibility of displacing the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Simplified workflow for Nucleophilic Aromatic Substitution (SNAr).
Expertise & Experience: For an SNAr reaction to occur, a strong nucleophile is typically required. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[20] The rate-determining step is usually the initial attack of the nucleophile. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of their reactivity in many other substitution reactions.[21] This is because the more electronegative halogen better stabilizes the intermediate carbanion through an inductive effect. While less common for aryl bromides compared to fluorides or chlorides, SNAr can be a viable strategy with highly activated substrates and strong nucleophiles.
Synthesis and Handling of 2-Bromobenzenesulfonyl Chloride
Synthesis: 2-Bromobenzenesulfonyl chloride can be synthesized from 2-aminobenzenesulfonic acid via diazotization followed by a Sandmeyer-type reaction.[9][11] An alternative industrial method involves the diazotization of a substituted aniline in the presence of ferric chloride or zinc chloride, followed by a sulfonyl chlorination reaction.[16]
Handling and Safety: 2-Bromobenzenesulfonyl chloride is a corrosive solid and is moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is incompatible with strong bases and oxidizing agents. Due to its reactivity with water, it should be stored under an inert atmosphere.
Conclusion
The 2-bromobenzenesulfonyl chloride scaffold offers a wealth of opportunities for the synthesis of complex and biologically relevant molecules. The selective functionalization of the 2-bromo position can be effectively achieved through a variety of palladium-catalyzed cross-coupling reactions. Success in these transformations hinges on a careful consideration of chemoselectivity and the judicious choice of catalyst, ligands, base, and reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
Dubinina, G. G., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(24), 4679–4682*. [Link]
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 10982–10985*. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391*. [Link]
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1040. [Link]
ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1040. [Link]
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(14), 2465–2468*. [Link]
Kim, J. H., & Lee, K. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(11), 1633-1636. [Link]
LookChem. (n.d.). Cas 2905-25-1,2-Bromobenzenesulphonyl chloride. [Link]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Sulfonyl Chlorides
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven protocols for reactions involving sterical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven protocols for reactions involving sterically hindered sulfonyl chlorides. As Senior Application Scientists, we understand that these reagents, while critical for accessing complex molecular architectures, often present significant reactivity challenges. This resource is designed to explain the underlying chemical principles behind these challenges and offer robust, actionable solutions.
This section addresses the most common issues encountered during the sulfonylation or sulfonamidation reactions with sterically demanding sulfonyl chlorides, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl).
Q1: Why is my reaction with a sterically hindered sulfonyl chloride failing or proceeding at an impractically slow rate?
A1: The core issue is almost always steric hindrance, a phenomenon where bulky groups on reacting molecules physically impede the reaction.[1] In this context, there are two primary contributors:
Hindrance from the Sulfonyl Chloride: Bulky substituents on the aryl ring (e.g., isopropyl groups in TPSCl or an ortho-chlorine atom) physically block the pathway for a nucleophile to attack the electrophilic sulfur atom.[1][2] This is often referred to as the "ortho effect."[1]
Hindrance from the Nucleophile: If your nucleophile, such as a secondary amine or a hindered alcohol, also possesses bulky groups, the steric clash is magnified, dramatically increasing the activation energy of the reaction.[1][3]
This combined steric repulsion makes it difficult for the reacting centers to achieve the necessary proximity and orientation for the reaction to occur, resulting in low or no product formation under standard conditions.[1][3]
Q2: My reaction isn't working. What are the first things I should verify before changing the core conditions?
A2: Before attempting more complex optimizations, it's crucial to rule out fundamental experimental errors.
Reagent Quality and Purity: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to their corresponding sulfonic acids, which are unreactive under these conditions.[4] Always use a fresh bottle or a recently purified batch of the sulfonyl chloride.[4] Store these reagents in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[4]
Anhydrous Conditions: Ensure all glassware is rigorously oven- or flame-dried and that you are using anhydrous solvents.[1] Any trace of water can consume your starting material.
Stoichiometry Control: For reactions with primary amines, using a large excess of the sulfonyl chloride can lead to double sulfonylation (formation of a sulfonyl imide).[1] It is often better to use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired monosulfonated product.[1]
Q3: How can I activate the sulfonyl chloride or otherwise accelerate a sluggish reaction?
A3: When steric hindrance is the primary barrier, you must employ strategies that either increase the kinetic energy of the system or lower the activation energy barrier via a more favorable reaction pathway.
Increase Reaction Temperature: Supplying more thermal energy can help the reacting molecules overcome the steric repulsion barrier.[1][3] Incrementally increasing the temperature, or running the reaction at the reflux temperature of the solvent, is a straightforward first step.[1]
Employ a Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for these transformations.[5] It functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[5][6] This intermediate is significantly more electrophilic and less sterically shielded than the original sulfonyl chloride, allowing even hindered nucleophiles to react efficiently.[5][6] Often, only a catalytic amount (e.g., 10 mol%) is needed in conjunction with a stoichiometric base.[7][8]
Utilize a Lewis Acid Catalyst: Lewis acids, such as indium powder, can activate the sulfonyl chloride by coordinating to the oxygen atoms.[3] This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by a weakly nucleophilic or hindered amine.[3]
Q4: What is the optimal base for reactions with hindered sulfonyl chlorides?
A4: Base selection is critical. A suboptimal choice can exacerbate steric issues or introduce side reactions.
Avoid Bulky, Nucleophilic Bases: Common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes worsen the steric problem, especially if the nucleophile is also large.[1]
Consider Non-Nucleophilic, Hindered Bases: Bases like 2,6-lutidine or 2,4,6-collidine are sterically hindered themselves, which makes them poor nucleophiles but excellent proton scavengers.[5] This prevents them from competing with your desired nucleophile.
The Dual Role of DMAP: In many cases, particularly for solid-phase synthesis or with weak nucleophiles, DMAP can be used as the sole base and catalyst, eliminating the need for other tertiary amines like pyridine or TEA.[5]
Visualizing the Problem and Solution
The Challenge of Steric Hindrance
The diagram below illustrates how bulky groups on both the sulfonyl chloride and the nucleophile create a physical barrier to reaction.
This diagram shows the mechanism by which DMAP activates a sulfonyl chloride, creating a more reactive intermediate.
Caption: DMAP activation of a sulfonyl chloride.
Troubleshooting Summary & Workflow
Use the table below for a quick overview of common problems and recommended solutions. Follow the workflow diagram for a logical approach to troubleshooting your reaction.
1. Add a nucleophilic catalyst (e.g., 10 mol% DMAP).[5][7] 2. Use a fresh bottle of sulfonyl chloride and ensure anhydrous conditions.[4] 3. Increase reaction temperature incrementally (e.g., to reflux).[1][3]
1. DMAP forms a more reactive N-sulfonylpyridinium intermediate.[5][6] 2. Sulfonyl chlorides are moisture-sensitive and hydrolyze.[4] 3. Provides sufficient kinetic energy to overcome the activation barrier.[1]
1. Switch to a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). 2. Consider a Lewis acid catalyst (e.g., 10 mol% Indium powder).[3] 3. Increase reaction time.
1. Prevents the base from competing with the primary nucleophile. 2. Activates the sulfonyl chloride, increasing its electrophilicity.[3] 3. Some hindered reactions simply require longer times to reach completion.
Multiple Products / Difficult Purification
1. Di-sulfonylation of primary amine. 2. Side reactions with base/solvent. 3. Decomposition products.
1. Use a slight excess of the amine (1.1 equiv.) and add sulfonyl chloride slowly at 0 °C.[1] 2. Use a non-nucleophilic base like 2,6-lutidine instead of pyridine. 3. Maintain a clean, anhydrous setup and monitor the reaction closely to avoid prolonged heating.
1. Favors monosulfonylation kinetically. 2. Pyridine can sometimes lead to undesired byproducts at high temperatures.[4] 3. Minimizes thermal decomposition of starting materials and products.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting difficult sulfonylation reactions.
Field-Proven Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Secondary Amine
This protocol leverages the catalytic power of DMAP to overcome significant steric barriers.
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered secondary amine (1.0 mmol, 1.0 equiv), 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv), and anhydrous dichloromethane (DCM, 5 mL). Cool the mixture to 0 °C in an ice bath.
Base Addition: Add a non-nucleophilic base, such as 2,6-lutidine (1.5 mmol, 1.5 equiv).
Reagent Addition: In a separate flask, dissolve the sterically hindered sulfonyl chloride (e.g., TPSCl) (1.2 mmol, 1.2 equiv) in anhydrous DCM (3 mL). Add this solution dropwise to the stirred amine mixture over 15 minutes.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove bases), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Indium-Catalyzed Sulfonylation of a Hindered Amine
This protocol provides a Lewis acid-catalyzed alternative, which can be effective for certain substrate combinations.[3]
Reaction Setup: To a round-bottom flask, add the hindered amine (1.0 mmol, 1.0 equiv), the sulfonyl chloride (1.2 mmol, 1.2 equiv), indium powder (0.1 mmol, 10 mol%), and acetonitrile (5 mL).[3]
Reaction Execution: Stir the mixture at room temperature or heat to reflux as required.[3] Monitor the reaction progress by TLC. For highly hindered substrates, refluxing in acetonitrile is often necessary to achieve good yields.[3]
Work-up: Upon completion, filter the reaction mixture to remove the indium catalyst (which can often be washed and reused).[9] Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Center for Biotechnology Information. [Link]
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Center for Biotechnology Information. [Link]
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. [Link]
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is a highly functionalized electrophile used critically in sulfonamide synthesis and drug discovery. Due to the electron-withdrawing nature of the three halogen substituents (Br, Cl, F) on the benzene ring, the sulfonyl chloride moiety is exceptionally electrophilic . This makes it highly susceptible to nucleophilic attack by atmospheric moisture (hydrolysis).
Failure to adhere to strict anhydrous storage protocols will result in the rapid conversion of the reagent to its corresponding sulfonic acid and hydrochloric acid, rendering it useless for synthesis and hazardous to handle.
Part 1: Critical Storage Protocols (The "Golden Rules")
To prevent decomposition, you must disrupt the Hydrolysis Cycle . Follow this tiered storage strategy:
Storage Tier List
Tier
Condition
Suitability
Expected Shelf Life
Tier 1 (Optimal)
-20°C , under Argon/Nitrogen, Parafilm-sealed, inside a desiccator.
Long-term Storage
>12 Months
Tier 2 (Standard)
2-8°C , under Argon/Nitrogen, Tightly capped.
Active Use (Weeks)
3-6 Months
Tier 3 (Risky)
Room Temp (20-25°C), Ambient Air.
Immediate Use Only
<48 Hours
Tier 4 (Critical)
Humid/Warm Environment (>25°C, >60% RH).
Do Not Store
Rapid Degradation
The Inert Gas Protocol
Why? Cold air holds less moisture, but refrigerators are often humid environments due to condensation.
Purge: Before closing the vial after use, gently flow dry Argon or Nitrogen over the solid for 15-30 seconds. Argon is preferred as it is heavier than air and "blankets" the solid.
Seal: Cap tightly. Wrap the cap-vial junction with Parafilm or electrical tape to prevent gas exchange.
Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant (e.g., Drierite or Silica Gel).
Part 2: Troubleshooting & FAQs
Q1: My reagent has turned from a solid into a sticky paste or liquid. Is it still usable?
Diagnosis:Catastrophic Hydrolysis.
Root Cause: The sulfonyl chloride (
) reacted with moisture to form the sulfonic acid () and Hydrogen Chloride ().
Mechanism: The sulfonic acid byproduct is often hygroscopic (attracts water). This pulls more moisture from the air, creating a self-accelerating cycle that turns the solid into a viscous acidic "soup."
Action:Discard. The material is no longer the acid chloride and will not react with amines to form sulfonamides without coupling agents (which may fail due to the presence of strong acid).
Q2: When I opened the vial, there was a "pop" sound or visible fume. What happened?
Diagnosis:Internal Pressure Buildup.
Root Cause: Hydrolysis releases HCl gas. In a sealed vial stored at room temperature, this gas builds pressure.
Safety Warning: This indicates the reagent is partially degraded. The fumes are corrosive HCl. Open such vials only in a fume hood.
Q3: The color changed from off-white to yellow/brown. Can I purify it?
Diagnosis:Trace Oxidation/Metal Contamination.
Insight: While pure sulfonyl chlorides are colorless/white, halogenated aromatics can discolor due to trace photolytic degradation or interaction with metal spatulas.
Action: If the material is still free-flowing solid, check purity via the Derivatization Protocol (see Part 4). If purity is >90%, it can likely be used, though yield may suffer slightly. Recrystallization is risky due to moisture sensitivity; use in excess if necessary.
Part 3: The Decomposition Mechanism (Visualized)
Understanding why the material degrades helps enforce compliance with storage rules. The diagram below illustrates the "Loop of Death" caused by moisture.
Caption: The Hydrolysis Cycle. Note how the formation of sulfonic acid attracts more moisture, accelerating degradation.
Part 4: Analytical Validation (Is my reagent good?)
Do NOT use LCMS/HPLC directly on the acid chloride.
Direct injection of acid chlorides into aqueous mobile phases (Water/Acetonitrile) causes hydrolysis on the column, giving a false negative (you will only see the acid peak).
Protocol: The Morpholine Quench Test
This test converts the unstable chloride into a stable sulfonamide for accurate analysis.
Preparation:
Take a small aliquot (~5 mg) of the suspect reagent.
Dissolve in 1 mL dry Dichloromethane (DCM).
Derivatization:
Add 2 equivalents of Morpholine (or Benzylamine).
Let stand for 5 minutes at Room Temp.
Chemistry:
.
Analysis:
Inject this mixture into HPLC or spot on TLC.
Interpretation:
Peak A (Major): The Sulfonamide (indicates active reagent).
Peak B (Minor): The Sulfonic Acid (indicates decomposed reagent—this will not react with morpholine).
Decision: If Sulfonamide peak > 90%, the reagent is fit for use.
Part 5: Emergency & Safety
Scenario: Spill on Bench
Evacuate: The spill will release HCl vapors immediately.
Neutralize: Do not wipe with water! Cover with solid Sodium Bicarbonate (
) or Calcium Carbonate.
Cleanup: Once bubbling ceases, sweep up the powder.
Scenario: Skin Contact
Immediate Action: Wash with soap and water for 15 minutes.
Note: Sulfonyl chlorides react with skin moisture to produce acid burns and covalently bond to skin proteins (haptenization), potentially causing sensitization.
References
PubChem. (2025).[1] Benzenesulfonyl chloride | C6H5ClO2S | CID 7369.[1] National Library of Medicine. Retrieved from [Link]
Yufeng. (2025).[1][2][3][4] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
Comparative Analysis of Ionization Modalities and Fragmentation Dynamics: 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride
Executive Summary The characterization of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: N/A for specific isomer, generic sulfonyl chloride scaffold) presents a unique analytical challenge due to the lability of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The characterization of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride (CAS: N/A for specific isomer, generic sulfonyl chloride scaffold) presents a unique analytical challenge due to the lability of the chlorosulfonyl moiety (-SO₂Cl) and the complex isotopic envelope generated by the polyhalogenated core.
This guide compares two primary mass spectrometry workflows: Direct Electron Ionization (EI) via GC-MS and Derivatization-Electrospray Ionization (ESI) via LC-MS. While EI provides a structural fingerprint essential for impurity profiling, it often yields a weak molecular ion. Conversely, direct ESI is contraindicated due to rapid hydrolysis; thus, a derivatization protocol is required for robust quantification.
Molecular Characterization & Isotopic Envelope
Before interpreting spectra, the theoretical isotopic pattern must be established. This molecule contains three distinct halogens (Br, Cl, F) and Sulfur, creating a diagnostic "multiplet" molecular ion cluster.
Molecular Formula: C₆H₂BrClFO₂S
Monoisotopic Mass: ~313.83 Da (Calculated below)
Theoretical Isotopic Abundance (M+ Cluster)
The interaction between Bromine (
) and Chlorine () creates a distinct M, M+2, M+4 pattern.
Isotope Combination
Nominal Mass ()
Approx. Relative Intensity
Origin
M ()
314
100%
Base Peak of Cluster
M+2 ( + )
316
~130%
Dominant peak (Br contribution + Cl contribution)
M+4 ()
318
~30%
Both heavy isotopes
Note: Fluorine (
) is monoisotopic and does not contribute to the cluster spread. Sulfur () adds a minor M+2 contribution (~4.4%) often obscured by the halogen pattern.
Method A: Electron Ionization (EI) – Structural Fingerprinting
Context: EI (70 eV) is the "Hard Ionization" standard. It is ideal for confirming the presence of the sulfonyl chloride group via characteristic fragment losses, but requires strict anhydrous sample handling.
Fragmentation Mechanism
Upon electron impact, the radical cation (
) is formed. The fragmentation is driven by the weakness of the S-Cl bond and the stability of the extruded SO₂ neutral.
Alpha-Cleavage: Homolytic cleavage of the S-Cl bond releases a Chlorine radical (
), yielding the sulfonyl cation ().
Sulfur Dioxide Extrusion: The sulfonyl cation eliminates neutral SO₂, leaving the polyhalogenated aryl cation (
, ).
Halogen Loss: Subsequent losses of Br or Cl radicals occur from the aryl core.
Visualization: EI Fragmentation Pathway[1]
Figure 1: Stepwise fragmentation of the sulfonyl chloride radical cation under 70 eV Electron Ionization.
Key Diagnostic Ions (EI)
Fragment ()
Identity
Diagnostic Value
314 / 316 / 318
Molecular Ion. Often weak intensity. Confirms intact chloride.
279 / 281
Sulfonyl Cation. Loss of 35 Da. Confirms S-Cl bond presence.[1]
215 / 217
Aryl Cation. Base peak in many sulfonyl chlorides. Represents the stable halogenated benzene ring.
136 / 138
Loss of Br. Confirms presence of Bromine on the ring.
Context: Direct analysis of sulfonyl chlorides by ESI is not recommended . The compound is an electrophile that rapidly reacts with water/methanol in the mobile phase to form the sulfonic acid (
), leading to peak tailing and shifting mass spectra.
Solution: Convert the unstable chloride into a stable sulfonamide using a secondary amine (e.g., diethylamine or morpholine) prior to injection.
Experimental Protocol: Pre-Column Derivatization
Preparation: Dissolve 1 mg of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride in 1 mL anhydrous Acetonitrile (MeCN).
Reaction: Add 1.5 equivalents of Diethylamine (or Morpholine).
Incubation: Vortex for 30 seconds at room temperature. The reaction is instantaneous.
Quench: Dilute 1:100 with 50:50 Water:MeCN (0.1% Formic Acid).
Figure 2: Stabilization workflow converting the labile chloride to a sulfonamide for accurate LC-MS quantification.
ESI Spectral Interpretation (Derivatized)
If diethylamine (MW 73) is used:
Derivative MW:
Da.
Observed Ion:
.
Advantage: The signal is stable, protonates easily on the nitrogen, and allows for nanomolar sensitivity.
Comparative Summary
Feature
Electron Ionization (GC-MS)
Derivatization ESI (LC-MS)
Analyte State
Intact Sulfonyl Chloride (Gas Phase)
Stable Sulfonamide Derivative (Liquid Phase)
Primary Data
Structural Fragments (Fingerprint)
Intact Molecular Weight (Quantification)
Key Risk
Thermal degradation in injector port
Hydrolysis if not derivatized
Sensitivity
Moderate (ng range)
High (pg range)
Best Use Case
Purity profiling of raw material
Pharmacokinetic (PK) studies or biological matrices
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzenesulfonyl Chloride (Generic Analog). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [2]
Xu, L., & Spink, D. C. (2007).[3] 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry.[3][4] Journal of Chromatography B, 855(2), 159-165.[3] (Reference for sulfonyl chloride derivatization logic). Retrieved from
A Comparative Guide to the Reactivity of 2-Bromo vs. 4-Bromo Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, the selection of the starting benzenesulf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, the selection of the starting benzenesulfonyl chloride is a key determinant of reaction efficiency and success.[1][2] This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 2-bromobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride. While both isomers serve as precursors to brominated benzenesulfonamides, their reactivity profiles are distinct due to the differential influence of the bromine substituent's position on the electrophilic sulfur center. This guide will elucidate the underlying electronic and steric factors, provide a robust experimental protocol for a comparative kinetic analysis, and present illustrative data to inform your synthetic strategies.
The Decisive Role of Substituent Position: Electronic and Steric Effects
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom. The substituent on the benzene ring can either enhance or diminish this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.
4-Bromobenzenesulfonyl Chloride: An Electron-Withdrawing Halogen's Influence
The bromine atom at the para-position primarily exerts a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring.[3][4] This effect pulls electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. While halogens also possess a resonance-donating effect (+R) due to their lone pairs, this effect is weaker for bromine compared to its inductive effect.[3] The net result is an activated sulfonyl chloride, leading to a faster reaction rate compared to unsubstituted benzenesulfonyl chloride.
2-Bromobenzenesulfonyl Chloride: A Tale of Two Effects
In the case of 2-bromobenzenesulfonyl chloride, the bromine atom is in the ortho-position. Here, two opposing factors come into play:
Electronic Effect: Similar to the para-isomer, the ortho-bromine atom has an electron-withdrawing inductive effect, which should, in isolation, increase reactivity.
Steric Hindrance: The proximity of the bulky bromine atom to the sulfonyl chloride group creates significant steric hindrance.[5][6] This physically obstructs the incoming nucleophile's path to the electrophilic sulfur atom, thereby slowing down the reaction.
For most nucleophilic substitution reactions, the steric hindrance from the ortho-bromine atom is the dominant factor, leading to a significantly lower reaction rate for 2-bromobenzenesulfonyl chloride compared to its 4-bromo counterpart.[7]
Visualizing the Competing Effects
The interplay of electronic and steric effects can be visualized as follows:
Caption: Workflow for the comparative kinetic study.
Anticipated Results and Data Interpretation
The experimental data is expected to show a significantly faster rate of reaction for 4-bromobenzenesulfonyl chloride compared to the 2-bromo isomer.
Parameter
2-Bromobenzenesulfonyl Chloride
4-Bromobenzenesulfonyl Chloride
Relative Initial Rate
Slow
Fast
Rate Constant (k)
k₂
k₄ (where k₄ >> k₂)
Primary Influencing Factor
Steric Hindrance
Inductive Effect
The larger rate constant for the 4-bromo isomer directly reflects the lower activation energy for the reaction due to the unhindered, electronically activated sulfur center.
Conclusion and Practical Implications
The choice between 2-bromo and 4-bromobenzenesulfonyl chloride has significant practical implications for synthesis design and optimization.
For rapid and efficient sulfonamide synthesis , 4-bromobenzenesulfonyl chloride is the preferred reagent. Its enhanced reactivity allows for milder reaction conditions and shorter reaction times.
Reactions involving 2-bromobenzenesulfonyl chloride may require more forcing conditions, such as elevated temperatures or the use of highly nucleophilic reagents, to overcome the steric hindrance. [5]This can potentially lead to side reactions and lower yields.
Understanding the fundamental principles of electronic and steric effects allows for the rational selection of reagents and the development of robust and efficient synthetic methodologies in drug discovery and development.
References
Rogerson, T. D., et al. "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." Journal of the Chemical Society B: Physical Organic, 1968, pp. 1294-1296. [Link]
Mousa, M. A., and R. M. Hassan. "Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride." Oriental Journal of Chemistry, vol. 4, no. 1, 1988. [Link]
Robertson, R. E., and B. Rossall. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry, vol. 49, no. 9, 1971, pp. 1441-1450. [Link]
Canle L., M., et al. "Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides." ResearchGate, 2014. [Link]
"Electrophilic substitution-halogenation of benzene rings." Doc Brown's Chemistry. [Link]
"The role of halogens in electrophilic aromatic substitution." Chemistry Stack Exchange. [Link]
Arcoria, A., et al. "The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations." Journal of the Chemical Society B: Physical Organic, 1971, pp. 1907-1911. [Link]
Arcoria, A., et al. "Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline." Journal of the Chemical Society, Perkin Transactions 2, 1973, pp. 1347-1351. [Link]
"Electrophilic Aromatic Substitution." Making Molecules. [Link]
Rogan, J. R. "An amine on reaction with benzene sulphonyl chloride..." Vedantu. [Link]
"Preparation method of 5-chlorine-2-aminobenzene sulfonamide.